Amiodarone Impurity A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

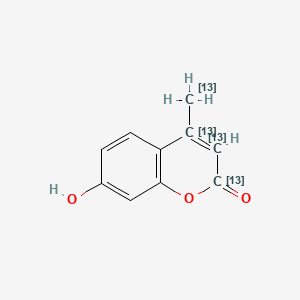

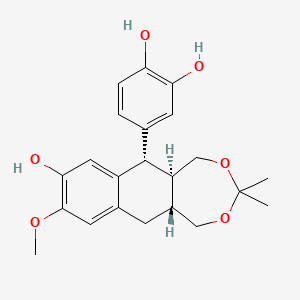

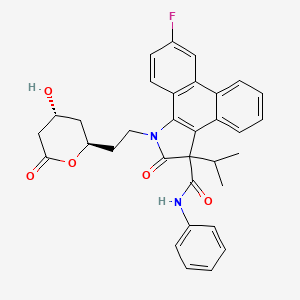

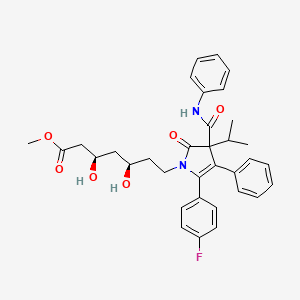

Amiodarone Impurity A, also known as 2-Butyl-3-benzofuranyl [4-[2-(diethylamino)ethoxy]phenyl]methanone, is a compound related to Amiodarone . It is used as a reference standard in the pharmaceutical industry .

Synthesis Analysis

The synthesis of Amiodarone and its impurities is a complex process that involves multiple steps. One study describes the use of the X500R QTOF System, UV Optical Data, SCIEX OS Analytics, and MetabolitePilotTM Software for impurity profiling of Amiodarone . This integrated hardware and software solution compounds from MS and MS/MS data and reduces the need for manual review .Molecular Structure Analysis

The molecular structure of this compound is analyzed using high-resolution, accurate mass MS/MS data . This gives the highest confidence in compound identification .Chemical Reactions Analysis

The chemical reactions involving Amiodarone and its impurities are complex. Impurities may result from the instability of drug substances or reaction with added excipients or packaging materials, or they may arise from starting and intermediate materials used in the manufacturing of active pharmaceutical ingredients (API) .Scientific Research Applications

Validation of Analytical Methods : A study by Al-Rimawi (2010) focused on validating an HPLC-UV method for determining amiodarone hydrochloride impurities in tablet formulations. This method was proven effective for determining low levels of amiodarone impurities, indicating its utility in pharmaceutical quality control (Al-Rimawi, 2010).

Stability-Indicating Methods : Coelho et al. (2020) developed a stability-indicating HPLC method for the determination of amiodarone and its impurities in tablets. This method was effective for stability studies and routine quality control analyses (Coelho et al., 2020).

Liquid Chromatographic Determination : Lacroix et al. (1994) developed a liquid chromatographic method for determining amiodarone hydrochloride and related compounds in raw materials and tablets, demonstrating its applicability in pharmaceutical analysis (Lacroix et al., 1994).

Quality by Design (QbD) in Method Development : Karmarkar et al. (2014) utilized QbD principles to optimize an HPLC method for amiodarone hydrochloride and its impurities, demonstrating the importance of method robustness and performance characteristics in pharmaceutical analysis (Karmarkar et al., 2014).

Mass Spectrometric Analysis : Myung et al. (2000) used HPLC/APCI-MS/MS to identify the structures of metabolites and impurities of amiodarone, highlighting the role of advanced analytical techniques in drug analysis (Myung et al., 2000).

Nonaqueous Electrokinetic Chromatography : Mol et al. (2008) evaluated nonaqueous electrokinetic chromatography for analyzing amiodarone and its impurities, showcasing an alternative analytical method in pharmaceutical research (Mol et al., 2008).

Mechanism of Action

Target of Action

Dideiodo Amiodarone Hydrochloride, also known as Amiodarone Impurity A, primarily targets the cardiac tissues . It acts on the potassium, sodium, and calcium channels present in the cardiac cells . It also exhibits alpha- and beta-blocking properties .

Mode of Action

Dideiodo Amiodarone Hydrochloride interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . As a result, it increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes) . It also blocks sodium and calcium channels , having a high affinity for inactivated channels . Furthermore, it exhibits anti-adrenergic effects by non-competitively blocking alpha and beta receptors .

Biochemical Pathways

The compound affects the cardiac action potential pathway . By blocking the potassium currents, it prolongs the repolarization phase of the cardiac action potential, thereby increasing the duration of the action potential and the effective refractory period for cardiac cells . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies .

Pharmacokinetics

The pharmacokinetics of Dideiodo Amiodarone Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME) properties .

- The compound has an oral bioavailability ranging from 20% to 80% . It is 97% protein-bound and readily accumulates in tissues . Its volume of distribution is variable according to dose . The compound is metabolized in the liver . It is excreted through feces and bile . The half-life of the compound ranges from 4 hours to 50 days depending on the dose and route .

Result of Action

The molecular and cellular effects of Dideiodo Amiodarone Hydrochloride’s action include the prolongation of the cardiac action potential and the increase in the effective refractory period for cardiac cells . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies . These effects contribute to its antiarrhythmic properties .

properties

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3.ClH/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3;/h8-10,12-16H,4-7,11,17-18H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAVQMKEHZWBBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What analytical methods are used to detect and quantify Amiodarone Impurity D and E?

A1: The research paper describes a validated HPLC-UV method for the determination of Amiodarone Hydrochloride, Impurity D, and Impurity E in tablet formulations []. The method utilizes a C18 column and an isocratic elution with a mixture of buffer solution (pH 5.0), methanol, and acetonitrile. Detection is achieved using a UV detector at a wavelength of 240 nm. This method demonstrates high sensitivity, enabling the detection and quantification of these impurities at low concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)